

A Comparative Analysis of Delivery System Uptake Efficiency in Diverse Cell Lines

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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

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This guide provides an objective comparison of the uptake efficiency of two common non-viral delivery systems—lipid nanoparticles (LNPs) and polymeric nanoparticles—across various mammalian cell lines. The data presented is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview for selecting appropriate cell models and delivery vectors.

Data Summary: Nanoparticle Uptake Efficiency

The efficiency with which cells internalize nanoparticles is highly dependent on both the nanoparticle's physicochemical properties (e.g., size, material, surface charge) and the specific cell type.^{[1][2]} Different cell lines exhibit varied capacities for uptake, which is a critical consideration in the design of drug delivery systems.^[3] For instance, specialized phagocytic cells like macrophages generally show higher uptake rates compared to non-phagocytic cells.^{[1][2]}

The following table summarizes quantitative data on the uptake of different nanoparticles across several commonly used cell lines.

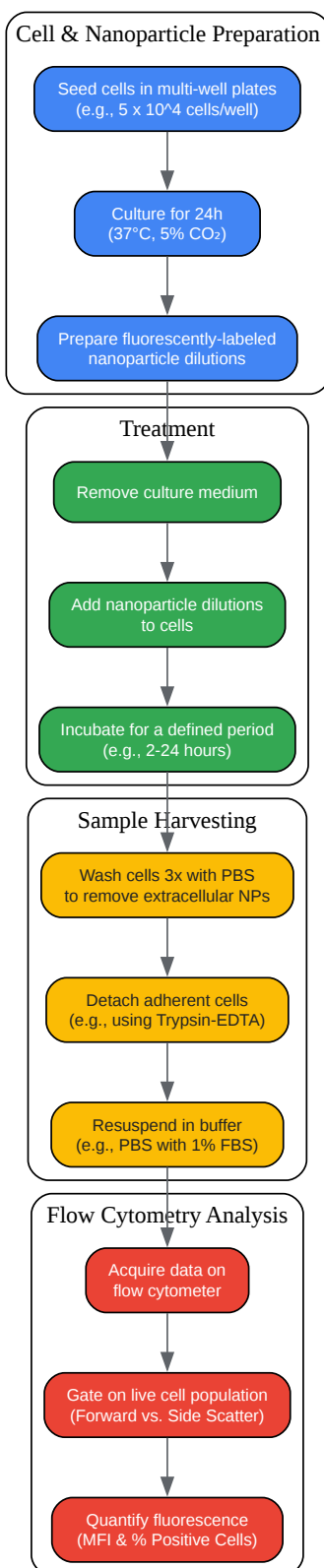
Delivery System	Cell Line	Key Findings	Reference
SM-102 Lipid Nanoparticles (LNPs)	HEK293, HeLa, THP-1	HEK293 and THP-1 cells demonstrated higher cell uptake compared to HeLa cells at both 24 and 48-hour time points.[4]	[4]
Titanium Dioxide (TiO ₂) NPs	NIH/3T3, A549	NIH/3T3 (mouse fibroblast) cells showed a significantly higher uptake signal (30% ± 6.5%) for each nanoparticle concentration compared to A549 (human lung carcinoma) cells.[5]	[5]
Carboxyl-Modified Polystyrene NPs	RAW 264.7, HeLa, A549	Intracellular uptake was highest in RAW 264.7 (murine macrophage) cells, a specialized phagocytic cell line, and lowest in HeLa (human cervical cancer) cells.[1][2]	[1][2]
Albumin Nanoparticles (ANPs)	HeLa, HEK-293	A higher proportion of ANPs were internalized by HeLa cells compared to HEK-293 (human embryonic kidney) cells.[6]	[6]
PLGA Nanoparticles (DOX-loaded)	MES-SA/Dx5, SKOV-3	Doxorubicin uptake was significantly increased (approx.	[7]

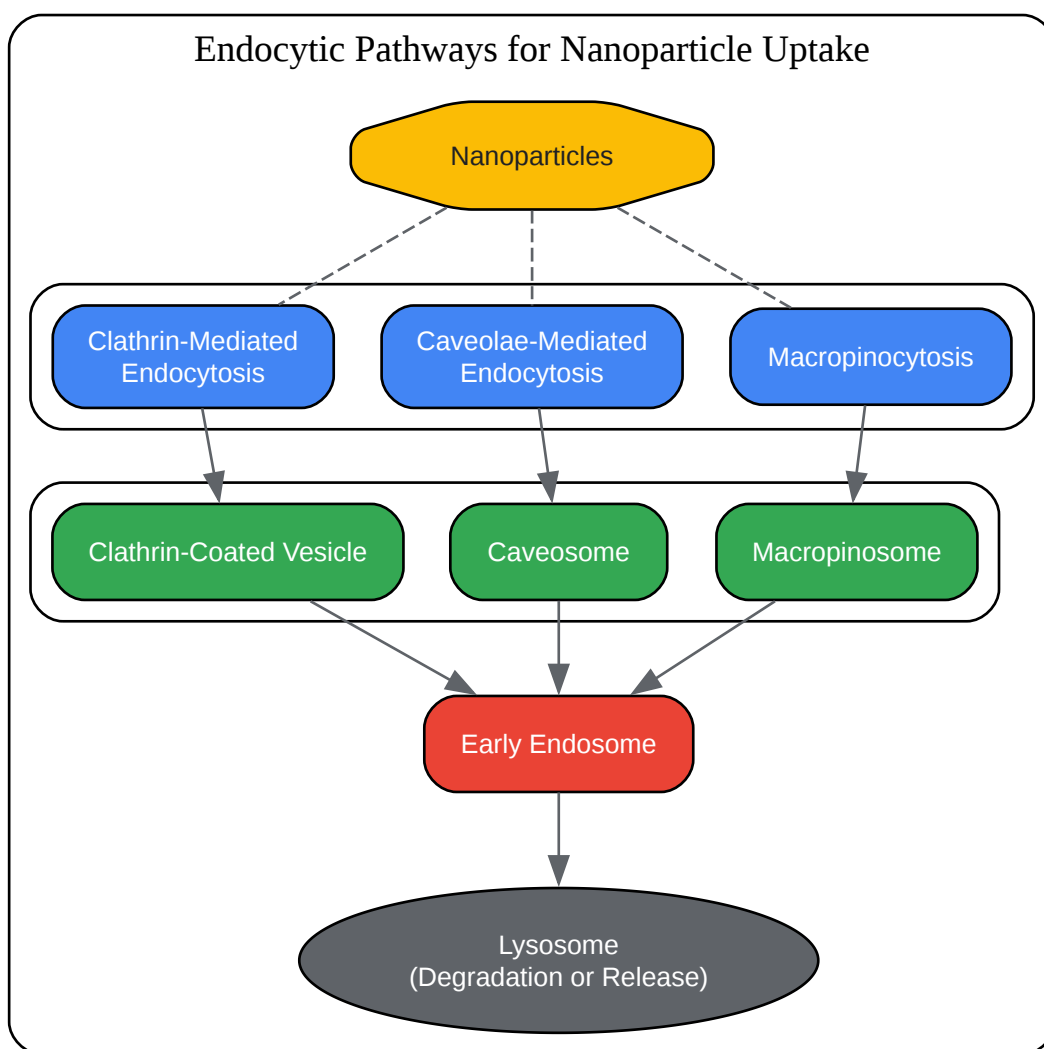
sevenfold) in Dx5 cells
when delivered via
PLGA NPs compared
to free doxorubicin.[7]
Targeted anti-HER-2
conjugated NPs
enhanced uptake in
SKOV-3 cells.[7]

Key Experiment: Cellular Uptake Quantification via Flow Cytometry

Flow cytometry is a high-throughput and sensitive method used to quantify the cellular uptake of fluorescently labeled delivery systems.[8][9][10] It allows for the analysis of thousands of cells per second, providing statistically robust data on the percentage of cells that have internalized the material and the relative amount of material per cell.[10]

Experimental Workflow Diagram





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